1,2-Bis(phenylureido)ethane

Description

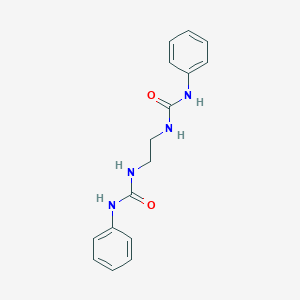

Structure

2D Structure

3D Structure

Properties

CAS No. |

849-97-8 |

|---|---|

Molecular Formula |

C16H18N4O2 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

1-phenyl-3-[2-(phenylcarbamoylamino)ethyl]urea |

InChI |

InChI=1S/C16H18N4O2/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19,21)(H2,18,20,22) |

InChI Key |

CDTIOGUIESQOJT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NCCNC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCNC(=O)NC2=CC=CC=C2 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Phenylureido Ethane and Its Structural Analogs

Established Synthetic Pathways to 1,2-Bis(phenylureido)ethane

The synthesis of this compound, a symmetrical bis-urea, is primarily achieved through well-established condensation reactions. These methods are valued for their reliability and efficiency in forming the characteristic urea (B33335) linkages.

Amine-Isocyanate Condensation Approaches

The most conventional and widely employed method for synthesizing this compound is the condensation reaction between a diamine and an isocyanate. nih.govillinois.edu This reaction involves the nucleophilic addition of the primary amine groups of ethylenediamine (B42938) to the electrophilic carbonyl carbon of phenyl isocyanate.

The general reaction is as follows:

Step 1: Two equivalents of phenyl isocyanate are reacted with one equivalent of 1,2-diaminoethane.

Step 2: The reaction is typically carried out in a suitable organic solvent, such as diethyl ether or isopropyl alcohol. nih.gov

Step 3: The product, this compound, precipitates from the reaction mixture and can be isolated through filtration. nih.gov

This method is highly efficient due to the reactive nature of the isocyanate group. A similar procedure is used to synthesize the analogous bis-thiourea compound, 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), by reacting phenyl isothiocyanate with ethane-1,2-diamine. nih.gov The reaction is vigorous and proceeds smoothly at room temperature to yield the desired product. nih.gov

Alternative and Emerging Synthetic Routes for Bis-Urea Compounds

While the amine-isocyanate pathway is dominant, concerns over the toxicity and handling of isocyanates, which are often produced from the hazardous chemical phosgene (B1210022), have driven the development of alternative synthetic routes. nih.govmdpi.com

Emerging strategies focus on phosgene-free methods and the use of less hazardous reagents:

Carbamate (B1207046) Intermediates: A two-step method utilizes bis(o-nitrophenyl) carbonate as a mild substitute for phosgene derivatives. mdpi.com In this approach, an amine is first reacted to form a carbamate intermediate, which is then treated with a diamine to yield the final bis-urea. mdpi.com This method avoids the direct use of isocyanates. mdpi.com

Carbonate Reagents: Less toxic reagents such as diethyl carbonate and ethylene (B1197577) carbonate are being used as carbonyl sources in reactions with amines to form ureas. nih.gov

Direct Carbon Dioxide Utilization: Direct synthetic routes using carbon dioxide (CO2) as a C1 source to react with amines are being explored. nih.govscholaris.ca These methods often require catalysts but represent a greener alternative by utilizing a renewable and non-toxic feedstock. nih.govscholaris.ca For instance, a mild, metal-free synthesis of unsymmetrical ureas from amines and atmospheric CO2 has been developed, where the carbamic acid intermediate is dehydrated to an isocyanate in situ. scholaris.ca

Dimethyl Carbonate: Isocyanates can be synthesized from primary amines via a methyl carbamate intermediate formed with dimethyl carbonate, providing another phosgene-free pathway. researchgate.net

Rational Design and Synthesis of Chemically Modified this compound Derivatives

The rational design and synthesis of derivatives of this compound allow for the fine-tuning of its chemical and physical properties. This is achieved by introducing specific functional groups or by modifying the core structure through regioselective reactions.

Strategies for Functional Group Introduction

Modifying the basic this compound structure involves the strategic introduction of various functional groups to impart desired properties. These strategies often target the phenyl rings or require building the molecule from functionalized precursors.

Key Strategies:

Introducing Hydrophilic/Hydrophobic Groups: By replacing terminal groups, the solubility and self-assembly properties can be altered. For example, replacing methoxy (B1213986) end groups with hydroxyl functionalities increases solubility and provides a site for further modification. tue.nl Similarly, incorporating poly(ethylene glycol) (PEG) chains can enhance water solubility. tue.nl

Synthesis of Charged Derivatives: Cationic, anionic, or zwitterionic functionalities can be introduced to create bis-urea compounds that self-assemble into charged supramolecular structures. google.com This is typically achieved by starting with amines or isocyanates that already bear the desired charged groups. google.com

Incorporation of Heterocycles: Functionalized heterocyclic systems, such as 1,2,3-triazoles, can be incorporated into the molecular design. mdpi.com This is often accomplished through "click chemistry," like the copper-catalyzed azide-alkyne cycloaddition, using appropriately functionalized starting materials. mdpi.com

Bioisosteric Replacement: In drug design, fragments of a molecule can be replaced with bioisosteres to improve properties. Bicyclo[1.1.1]pentanes (BCPs), for example, can be synthesized and functionalized to act as surrogates for phenyl rings. rsc.org

Regioselective Derivatization Methodologies

Regioselectivity is crucial when modifying the aromatic rings of this compound to ensure the formation of a specific isomer. This involves directing chemical reactions to a particular position on the phenyl groups.

Methodologies for Regiocontrol:

Catalytic C-H Functionalization: Techniques like iridium-catalyzed C-H borylation allow for the direct and selective introduction of a boryl group onto an aromatic ring. nih.govacs.org This borylated intermediate can then undergo further reactions, such as Suzuki-Miyaura cross-coupling, to introduce a wide variety of substituents at a specific position. nih.gov While challenging, conditions can be optimized to favor mono-functionalization over multiple substitutions. nih.gov

Directed Ortho-Metalation (DoM): This strategy is not explicitly found in the search results for this compound but is a standard method in organic synthesis. It would involve using a directing group on the phenyl ring to guide a metalating agent (like an organolithium reagent) to the adjacent ortho position, which can then be reacted with an electrophile.

Aryne Chemistry: The generation of a highly reactive aryne intermediate from a suitably substituted aromatic ring allows for subsequent cycloaddition or nucleophilic attack reactions. nih.govacs.org The regioselectivity of the nucleophilic attack on the aryne can often be predicted and controlled. nih.govacs.org

Stepwise Synthesis: For creating unsymmetrical bis-urea derivatives, a stepwise approach is necessary. This involves protecting one amine of the ethylenediamine linker, reacting the other with the first phenyl isocyanate, deprotecting the first amine, and then reacting it with a second, different isocyanate. A theory-driven approach has been used to design syntheses for unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) analogs, a concept applicable to bis-ureas. nih.govchemrxiv.orghokudai.ac.jp

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound Analogs

The principles of green chemistry are increasingly being applied to the synthesis of bis-urea compounds to reduce environmental impact and improve safety. mdpi.com This involves using safer chemicals, reducing waste, and employing energy-efficient reaction conditions.

Sustainable Synthetic Approaches:

Alternative Reagents and Solvents: A primary goal is the replacement of hazardous reagents like phosgene. nih.govmdpi.com The use of CO2 as a C1 feedstock is a key sustainable strategy. scholaris.ca Supercritical carbon dioxide (scCO2) is also gaining traction as a non-toxic, non-flammable, and readily available solvent. mdpi.com

Catalysis: The use of efficient catalysts can reduce energy consumption and improve reaction yields. This includes the development of non-precious metal catalysts based on iron, copper, or nickel, which are more sustainable than their precious metal counterparts. mdpi.com Nanocomposite catalysts are also being explored for their high efficiency and reusability. rsc.org

Energy-Efficient Methods:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase yields, and lead to cleaner reactions with fewer byproducts. mdpi.comencyclopedia.pubrsc.org

Mechanochemistry: Performing reactions by grinding solid reactants together, often in a ball mill, can eliminate the need for solvents entirely. mdpi.com This high-speed, solvent-free method is energy-efficient and reduces waste. mdpi.com

Ultrasonic Irradiation: The application of ultrasound can accelerate reactions through a phenomenon known as acoustic cavitation. encyclopedia.pub

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly atom-economical. researchgate.netresearchgate.netscirp.org For example, a one-pot, three-component reaction for synthesizing bis-urea compounds has been reported. researchgate.netresearchgate.net

The table below summarizes some green chemistry approaches relevant to the synthesis of bis-urea analogs.

Interactive Data Table: Green Synthesis Approaches for Bis-Urea Analogs

| Green Approach | Principle | Example Application/Advantage | References |

|---|---|---|---|

| Alternative Reagents | Use of less toxic and renewable feedstocks. | Replacing phosgene with CO2 or dimethyl carbonate. | nih.govmdpi.comscholaris.caresearchgate.net |

| Alternative Solvents | Reduction or replacement of volatile organic solvents. | Using supercritical CO2 or ionic liquids as reaction media. | mdpi.comscirp.org |

| Catalysis | Increasing reaction efficiency and selectivity. | Employing reusable nanocomposite catalysts or earth-abundant metal catalysts (Fe, Cu). | mdpi.comrsc.org |

| Energy Efficiency | Reducing energy consumption and reaction times. | Microwave-assisted synthesis and ultrasonic irradiation. | mdpi.comencyclopedia.pubrsc.org |

| Mechanochemistry | Solvent-free reaction conditions. | High-speed ball milling for cycloaddition reactions. | mdpi.com |

| Atom Economy | Maximizing incorporation of starting materials. | One-pot, multi-component synthesis of bis-urea compounds. | researchgate.netresearchgate.netscirp.org |

Elucidation of Molecular Structure and Conformation of 1,2 Bis Phenylureido Ethane

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides precise information about the arrangement of atoms in the crystalline solid state.

Detailed Conformational Analysis of the Ethane (B1197151) Linker and Phenylureido Moieties

The conformation of the central ethane linker is a key feature of the molecular structure. In many crystalline structures of 1,2-disubstituted ethanes, the linker adopts a staggered conformation, which is energetically more favorable than the eclipsed conformation as it minimizes steric hindrance. srmist.edu.inshivajicollege.ac.in For example, in 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), the complete molecule is generated by crystallographic inversion symmetry, indicating a specific, ordered conformation of the ethane bridge. nih.gov

Characterization of Intramolecular Interactions

Intramolecular hydrogen bonding can occur between the N-H groups of the urea (B33335) moieties and the oxygen atoms. This type of interaction can influence the conformation of the molecule by creating a more folded or compact structure. mdpi.comiitk.ac.in The presence of intramolecular hydrogen bonds can be inferred from the distances and angles between the donor (N-H) and acceptor (O) atoms. For effective intramolecular hydrogen bonding to occur, the donor and acceptor groups must be in close proximity, which is possible in certain conformations like the eclipsed or gauche forms. iitk.ac.in

Solution-State Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structure and behavior of 1,2-bis(phenylureido)ethane in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Behavior

NMR spectroscopy is a powerful tool for elucidating the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the phenyl rings, the N-H protons of the urea groups, and the methylene (B1212753) (-CH₂-) protons of the ethane linker. The chemical shifts of these protons provide information about their electronic environment. For example, the aromatic protons typically appear in the downfield region of the spectrum. The N-H protons often appear as broad signals, and their chemical shift can be dependent on concentration and solvent due to hydrogen bonding. The methylene protons would likely appear as a singlet or a more complex multiplet depending on their chemical and magnetic equivalence. In related structures, the signals for NH protons can be observed at high chemical shifts, which may change with dilution, indicating intermolecular hydrogen bonding. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. One would expect to see separate signals for the carbonyl carbon of the urea group, the different carbons of the phenyl rings (ipso, ortho, meta, para), and the carbons of the ethane bridge. rsc.orghmdb.cadocbrown.info The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

The following table summarizes the expected ¹³C NMR chemical shifts for this compound based on data from similar compounds.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155-165 |

| Phenyl (ipso-C) | ~135-145 |

| Phenyl (ortho-C) | ~115-125 |

| Phenyl (meta-C) | ~125-135 |

| Phenyl (para-C) | ~120-130 |

| Ethane (-CH₂-) | ~35-45 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Dynamic processes, such as rotation around single bonds and intermolecular exchange of hydrogen-bonded protons, can also be studied using variable-temperature NMR experiments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. su.serenishaw.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds of the urea functional group, as well as vibrations associated with the phenyl rings and the ethane linker. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the urea group is expected to be a strong band around 1630-1680 cm⁻¹. C-N stretching vibrations and N-H bending vibrations also give rise to characteristic bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching of the phenyl rings would be expected to be prominent in the Raman spectrum.

The table below lists some of the key expected vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H | Stretching | 3200-3400 | IR |

| C=O | Stretching | 1630-1680 | IR |

| C-N | Stretching | 1400-1450 | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |

| Aliphatic C-H | Stretching | 2850-2960 | IR, Raman |

These spectroscopic techniques, in conjunction with X-ray crystallography, provide a comprehensive picture of the structure and properties of this compound.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Derivatives

This compound is an achiral molecule and therefore does not exhibit optical activity. However, its chiral derivatives are suitable for analysis by chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). wikipedia.orgmgcub.ac.in These techniques are instrumental in determining the absolute configuration and studying the three-dimensional structure of chiral molecules in solution. nipne.roull.es

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mgcub.ac.in A CD spectrum plots the difference in molar absorptivity (Δε = εL - εR) against wavelength. The resulting signal, known as a Cotton effect, can be positive or negative and provides information about the stereochemistry of the molecule and its chromophores. libretexts.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD curve plots specific rotation ([α]) against wavelength. A rapid change in rotation around the absorption maximum of a chromophore also defines a Cotton effect. libretexts.org

Chirality can be introduced into the this compound structure in several ways, for instance:

By synthesizing the molecule from a chiral diamine, such as (1R,2R)-1,2-diaminocyclohexane instead of ethane-1,2-diamine. sioc-journal.cn

By introducing chiral substituents onto the phenyl rings.

The resulting enantiomers of a chiral derivative would produce mirror-image CD and ORD spectra. For example, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, its (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov This property is fundamental for confirming the enantiomeric purity of a sample.

The data obtained from CD and ORD studies can be used to assign the absolute configuration of the stereocenters by applying empirical rules (e.g., the Octant Rule for ketones) or by comparing the experimental spectra with those predicted from quantum chemical calculations. ull.es

The following interactive table illustrates the type of data that would be obtained from a CD analysis of a hypothetical pair of enantiomeric derivatives of this compound.

Interactive Data Table: Hypothetical CD Spectral Data for Chiral this compound Derivatives Users can sort the table by clicking on the headers.

| Compound | Enantiomer | Wavelength (λmax, nm) | Δε (L·mol⁻¹·cm⁻¹) | Cotton Effect Sign |

|---|---|---|---|---|

| Chiral Derivative A | R | 275 | +5.2 | Positive |

| Chiral Derivative A | S | 275 | -5.2 | Negative |

| Chiral Derivative B | R | 240 | -3.8 | Negative |

Supramolecular Chemistry and Non Covalent Interactions of 1,2 Bis Phenylureido Ethane

Elucidation of Hydrogen Bonding Networks in 1,2-Bis(phenylureido)ethane Systems

The supramolecular behavior of this compound is fundamentally governed by its capacity to form robust and directional hydrogen bonds. The urea (B33335) functional group (-NH-CO-NH-) is an exceptional motif for building hydrogen-bonded assemblies, as it possesses two hydrogen bond donor N-H groups and one hydrogen bond acceptor C=O group. In this compound, the presence of two such urea moieties within a single molecule amplifies its ability to engage in intricate and stable hydrogen bonding networks. These interactions are the primary driving force behind the self-assembly, receptor function, and molecular recognition properties of this compound and related bis-urea systems. rsc.orgresearchgate.net The investigation of these networks is crucial for understanding how individual molecules organize into larger, functional supramolecular architectures. The attachment of urea-based binding units to a carrier or spacer molecule predetermines the mutual positions of these active moieties, which in turn dictates the function of the entire receptor molecule. mdpi.com

The self-assembly of this compound is predominantly driven by intermolecular hydrogen bonds between the urea groups. The most common interaction is the formation of a bifurcated hydrogen bond where the two N-H protons of one urea group donate to the carbonyl oxygen of a neighboring molecule. This interaction is highly directional and leads to the formation of one-dimensional tapes or chains. These primary chains can then further associate through weaker interactions to form more complex architectures like sheets or bundles.

In analogous bis-thiourea structures, such as 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea), intermolecular N-H···S hydrogen bonding interactions have been shown to create extensive sheet-like structures in the solid state. nih.gov Similarly, bis-urea receptors are known to form complexes where the anion is recognized through strong hydrogen bonds from the N-H groups of the two urea sites. researchgate.net This inherent tendency to form strong hydrogen bonds facilitates the spontaneous organization of this compound molecules into ordered supramolecular polymers and aggregates in both solution and the solid state.

In the anti conformation , the two phenylurea groups are positioned on opposite sides of the ethane (B1197151) bridge, resulting in a more linear and extended molecular shape. This conformation is often favored as it minimizes steric hindrance and is conducive to the formation of linear hydrogen-bonded arrays or flat sheets. nih.gov Crystal structures of related compounds like 1,2-bis(phenylphosphoryl)ethane show that the central P-CH₂-CH₂-P chain adopts a trans conformation. nih.govnih.gov

The gauche conformation results in a bent, C-shaped molecule. This conformation can be important in the formation of cyclic assemblies or specific binding pockets for guest molecules.

The semi-flexibility and semi-rigidity of the ethane linkage are crucial; it is short enough to enforce a degree of preorganization on the two urea binding sites, yet flexible enough to allow conformational adjustments for optimal guest binding or self-assembly. mdpi.com This balance between conformational freedom and rigidity is a key design element in creating receptors with specific recognition properties.

Cooperative binding occurs when the binding of a first guest molecule to one site of a receptor influences the affinity of a second binding site for another guest. caltech.edu In this compound, the two urea groups can act in concert to bind a single guest molecule, a phenomenon central to its function as a molecular receptor. The ethane spacer positions the two binding sites in close proximity, allowing them to simultaneously interact with a guest, such as a dicarboxylate or a dihydrogen phosphate (B84403) anion.

This cooperative action significantly enhances binding affinity compared to a monofunctional receptor. The attachment of multiple binding sites to a scaffold can fit them into suitable positions for cooperative binding. mdpi.com For example, dendritic receptors with multiple phenylurea units have demonstrated a cooperative complexation mode with dihydrogen phosphate, where one anion is bound by two branches of the receptor. mdpi.com This principle, known as the chelate effect in coordination chemistry, is a cornerstone of supramolecular receptor design, enabling the creation of hosts with high affinity and selectivity for specific guests. researchgate.net

Host-Guest Chemistry and Molecular Recognition Properties

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent interactions. researchgate.netmdpi.com this compound is an effective host molecule due to its well-defined binding sites (the urea groups) and its specific molecular architecture. Its ability to recognize and selectively bind guests is a direct consequence of the hydrogen bonding capabilities of its urea moieties and the spatial arrangement enforced by the ethane linker. researchgate.netmdpi.com

The electron-deficient N-H protons in the urea groups make this compound an excellent receptor for anions. The two urea groups can create a convergent binding pocket that is complementary in size, shape, and hydrogen bonding potential to various anionic guests. Extensive research on similar bis-urea receptors has demonstrated their high affinity for anions that can accept multiple hydrogen bonds, such as carboxylates and phosphates. rsc.orgnih.gov

Solution-state studies, typically using ¹H NMR titrations, have been employed to quantify the binding strength and selectivity of bis-urea hosts. nih.govresearchgate.net These studies have shown that receptors of this type can strongly bind anions like dihydrogen phosphate (H₂PO₄⁻) and acetate (B1210297) (AcO⁻). rsc.orgnih.gov The binding interaction involves the formation of multiple N-H···anion hydrogen bonds, which effectively encapsulates the anion within the receptor's binding cleft. researchgate.net The selectivity for certain anions over others is determined by the geometric compatibility between the host's binding sites and the anion's shape. rsc.org

Below is a table summarizing typical association constants (Kₐ) for anions with related bis-urea receptor systems, illustrating the general binding preferences.

| Anion Guest | Shape | Typical Association Constant (Kₐ, M⁻¹) in DMSO |

| Dihydrogen Phosphate (H₂PO₄⁻) | Tetrahedral | High ( > 10⁴ ) |

| Acetate (AcO⁻) | Trigonal Planar | High ( > 10³ ) |

| Benzoate (BzO⁻) | Trigonal Planar | Moderate-High ( > 10³ ) |

| Chloride (Cl⁻) | Spherical | Low-Moderate ( < 10² ) |

| Hydrogen Sulfate (HSO₄⁻) | Tetrahedral | Low ( < 10² ) |

Note: Data is illustrative of binding affinities observed for various bis-urea receptors in DMSO solvent and is intended to show general trends. Specific values for this compound may vary. nih.govresearchgate.net

While renowned for anion binding, the hydrogen bonding capabilities of this compound also allow for the recognition and inclusion of neutral guest molecules. This typically requires the guest to possess hydrogen bond acceptor groups, such as carbonyls, ethers, or sulfoxides, that can interact with the urea N-H donors.

Furthermore, the self-assembly of host molecules can create larger cavities or channels capable of encapsulating guest species. mdpi.com In these host-guest systems, the formation of a stable, ordered host network can be templated by the presence of a suitable guest molecule. The guest occupies the voids within the supramolecular framework, stabilized by multiple weak interactions with the surrounding host molecules. This induced-fit mechanism, where the host assembly adapts to the guest, is a key feature of dynamic supramolecular systems. mdpi.com While specific studies on neutral molecule encapsulation by this compound are less common than anion recognition studies, the fundamental principles of supramolecular chemistry support its potential to act as a host for a variety of neutral organic molecules.

Formation of Supramolecular Assemblies and Higher-Order Architectures

The ability of this compound to form extensive supramolecular assemblies is rooted in the predictable and robust hydrogen-bonding motif of the urea group. The two urea moieties, linked by a flexible ethane spacer, can engage in self-complementary hydrogen bonding, creating a powerful driving force for aggregation. This directional self-assembly, often complemented by π-π stacking interactions between the phenyl rings, leads to the formation of well-defined, higher-order structures. reading.ac.uk The interplay of these non-covalent forces dictates the morphology and stability of the resulting supramolecular materials.

Investigation of Self-Aggregates and Polymeric Structures

The primary mechanism for the self-assembly of bis-urea compounds like this compound is the formation of one-dimensional hydrogen-bonded chains or tapes. illinois.eduacs.org In these arrangements, each urea group forms two donor and two acceptor hydrogen bonds with its neighbors, creating a linear, tape-like polymer.

Key Non-Covalent Interactions in Assembly:

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | Strong, directional interaction between urea N-H (donor) and C=O (acceptor) groups. | Primary driving force for 1D chain formation and network stability. illinois.edunih.gov |

| π-π Stacking | Attraction between the aromatic phenyl rings of adjacent molecules. | Contributes to the packing and stability of the 1D chains and higher-order structures. reading.ac.uk |

| Van der Waals Forces | Weaker, non-specific attractions between molecules. | Influence the overall packing density and morphology of the aggregates. rsc.org |

Templated Assembly Approaches for Controlled Supramolecular Growth

While the spontaneous self-assembly of this compound leads to polymeric structures, templated approaches can be employed to exert greater control over the growth and architecture of the final assembly. In this context, a template is a molecule or ion that directs the assembly of the bis-urea monomers into a specific conformation or structure that might not be favored in its absence.

One common strategy involves the use of anions as templates. The N-H protons of the urea groups are sufficiently acidic to interact with anions, and this binding can pre-organize the monomers, influencing the pathway of supramolecular polymerization. Similarly, guest molecules can be encapsulated within channels formed by self-assembled bis-urea macrocycles, with the guest's size and shape dictating the structure of the host assembly. nih.gov

Another approach is cooperative polymerization, where the initial formation of a small aggregate (a nucleus) is less favorable, but once formed, it templates the rapid elongation of the supramolecular polymer. wiley-vch.de This nucleation-elongation mechanism, often seen in the formation of helical structures, allows for precise control over the length and stability of the resulting fibers. unimi.it By introducing a specific template or "seed," the growth of uniform, well-defined supramolecular polymers can be initiated.

Dynamic Supramolecular Systems Involving this compound

A key characteristic of materials formed from this compound is their dynamic nature. Because the assemblies are held together by reversible, non-covalent interactions, they can respond to external stimuli, leading to changes in their structure and properties. rsc.orgtue.nl This dynamism is crucial for the development of "smart" materials.

Stimuli-Responsive Behavior in Bis-Urea Systems:

| Stimulus | Effect on Assembly | Resulting Property Change |

| Temperature | Increased thermal energy disrupts weaker non-covalent bonds, particularly hydrogen bonds. | Can lead to a reversible gel-to-sol transition upon heating. rsc.org |

| pH | Changes in pH can protonate or deprotonate functional groups, altering intermolecular interactions. | Can trigger the formation or dissolution of hydrogel networks. reading.ac.uk |

| Guest Molecules | Competitive binding of guests can disrupt the primary hydrogen-bonding network. | Can induce disassembly or a change in the aggregate's morphology. nih.govgoogle.com |

The reversibility of these interactions imparts valuable properties such as self-healing. reading.ac.uk If a gel formed from bis-urea fibers is mechanically fractured, the non-covalent bonds can reform across the interface, restoring the material's integrity. Furthermore, the dynamic equilibrium between assembled monomers and those free in solution allows for the controlled release of guest molecules sequestered within the fibrous network. google.com This dynamic behavior, where the material's properties can be tuned by external inputs, is a hallmark of supramolecular systems built from building blocks like this compound.

Coordination Chemistry of 1,2 Bis Phenylureido Ethane As a Ligand

Ligand Design Principles and Coordination Modes for 1,2-Bis(phenylureido)ethane Derived Chelators

The design of this compound as a chelating ligand is predicated on several key molecular features. The fundamental unit, urea (B33335), possesses two potential donor atoms: the carbonyl oxygen and the two amide nitrogens. rjpbcs.com The ethylene (B1197577) linker connecting the two phenylurea groups provides flexibility, allowing the ligand to adopt various conformations to coordinate with a single metal center, thus forming a stable chelate ring.

The coordination of urea and its derivatives to metal ions can occur through several modes:

Monodentate O-coordination: This is the most common coordination mode for simple urea ligands. The metal ion binds to the carbonyl oxygen atom. primescholars.comnih.gov This interaction is favored due to the oxygen being a hard donor, making it suitable for coordination with a variety of metal ions. In this mode, a decrease in the C=O stretching frequency and an increase in the C-N stretching frequency in the infrared (IR) spectrum are typically observed. nih.gov

Bidentate N,O-coordination: In some cases, urea can act as a bidentate ligand, coordinating through both the carbonyl oxygen and one of the amide nitrogens to form a four-membered chelate ring. primescholars.comresearchgate.netredalyc.org This mode is less common due to the strain of the resulting small ring.

Bridging Coordination: The urea molecule can bridge two metal centers, either through the oxygen atom or through a combination of oxygen and nitrogen atoms. primescholars.com

For a bidentate ligand like this compound, the expected primary coordination mode would involve the two carbonyl oxygen atoms from each urea group binding to the metal center, forming a larger, more stable chelate ring. The phenyl substituents on the urea nitrogen atoms can influence the electronic properties and steric hindrance of the ligand, which in turn affects the stability and geometry of the resulting metal complexes. Deprotonation of the urea N-H groups can lead to the formation of anionic ureate ligands, which can exhibit different coordination behaviors and form strong covalent bonds with metal centers. nih.govacs.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with urea-based ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. While specific synthetic procedures and crystal structures for complexes of this compound are not extensively documented in the literature, general methods for related complexes can be considered. For instance, complexes of Co(II) with hexakis(urea) have been synthesized by reacting CoI₂ with an excess of urea in ethanol. nih.gov

Transition metal complexes with simple urea ligands have been widely studied. The coordination geometry around the metal center is influenced by the metal ion's nature, its oxidation state, and the stoichiometry of the reaction. For a bidentate ligand like this compound, it is expected to form complexes with various transition metals such as cobalt, nickel, copper, and zinc. The resulting complexes would likely exhibit geometries such as octahedral or square planar, depending on the coordination number and the metal ion. For example, mixed ligand complexes of Co(II), Ni(II), and Cu(II) with urea and glycine (B1666218) have been reported to have octahedral geometries. redalyc.org In the absence of single-crystal X-ray diffraction data for this compound complexes, structural elucidation would rely on spectroscopic techniques and elemental analysis.

Table 1: Expected Coordination Geometries for Transition Metal Complexes with Bidentate Urea-type Ligands

| Metal Ion | Typical Oxidation State | Expected Coordination Number | Common Geometry |

| Co(II) | +2 | 6 | Octahedral |

| Ni(II) | +2 | 4 or 6 | Square Planar or Octahedral |

| Cu(II) | +2 | 4 or 6 | Distorted Octahedral/Square Planar |

| Zn(II) | +2 | 4 or 6 | Tetrahedral or Octahedral |

Lanthanide and actinide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. nih.gov Therefore, the carbonyl oxygen atoms of this compound would be the preferred binding sites. Lanthanide ions are known for their high and variable coordination numbers (typically 8 to 10), which could lead to the coordination of multiple solvent molecules or anions in addition to the primary ligand. jetir.org The synthesis of lanthanide complexes often involves the reaction of lanthanide nitrates or chlorides with the ligand in polar solvents like methanol (B129727) or ethanol.

The coordination chemistry of actinides with various ligands is an area of intense research, often driven by the need for separation and sequestration of these elements from nuclear waste. koreascience.kr Theoretical studies using Density Functional Theory (DFT) are frequently employed to understand the electronic structure and bonding in actinide complexes due to the challenges of experimental work. mdpi.comresearchgate.net It is anticipated that this compound could form stable complexes with actinide ions, with the ureido groups providing strong coordination.

Spectroscopic and Magnetic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are crucial for characterizing metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: As mentioned earlier, the position of the ν(C=O) and ν(N-H) bands in the IR spectrum provides direct evidence of coordination. Coordination through the carbonyl oxygen leads to a shift of the ν(C=O) band to lower frequencies and the ν(C-N) band to higher frequencies, consistent with the resonance form ⁺N=C-O⁻. nih.gov If coordination occurs through nitrogen, the N-H stretching frequency would decrease, and the C=O stretching frequency would increase. rjpbcs.com

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the complex. For instance, the electronic spectrum of an octahedral Co(II) complex is expected to show characteristic d-d transitions. redalyc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the ligand environment in diamagnetic complexes. Changes in the chemical shifts of the N-H protons and the carbonyl carbon upon coordination can provide insights into the binding mode.

Magnetic Susceptibility: This technique is used to determine the number of unpaired electrons in a complex, which helps in assigning the oxidation state and spin state (high-spin or low-spin) of the metal ion. For example, the effective magnetic moment for a high-spin octahedral Co(II) complex is typically in the range of 4.7–5.2 Bohr magnetons (BM). nih.gov Lanthanide complexes often exhibit magnetic properties arising from the unpaired f-electrons. acs.org

Table 2: Typical Spectroscopic and Magnetic Data for Urea-based Metal Complexes

| Technique | Observation upon O-Coordination | Example (Complex Type) | Magnetic Moment (BM) |

| IR Spectroscopy | ν(C=O) decrease, ν(C-N) increase | [Co(urea)₆]²⁺ | ~5.0 (High-spin Co(II)) |

| UV-Vis Spectroscopy | d-d transitions | [Ni(urea)ₓ]²⁺ | ~3.2 (High-spin Ni(II)) |

| ¹H NMR | Shift in N-H proton signals | Diamagnetic Zn(II) complex | 0 |

Electronic Structures and Reactivity Profiles of Coordination Complexes

The electronic structure of coordination compounds dictates their reactivity, color, and magnetic properties. For complexes of this compound, the electronic structure would be a result of the interaction between the metal d- or f-orbitals and the ligand's molecular orbitals.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structures of metal complexes. mdpi.comresearchgate.net DFT calculations can provide insights into the geometry, bonding energies, and orbital contributions to the metal-ligand bonds. For actinide complexes, these theoretical studies are especially valuable for understanding the involvement of 5f and 6d orbitals in bonding. researchgate.net

The reactivity of these complexes would be influenced by both the metal center and the ligand. The metal ion can act as a Lewis acid, and its reactivity can be tuned by the ligand environment. The ureido groups of the ligand, with their N-H protons, can participate in hydrogen bonding, potentially leading to the formation of supramolecular architectures. Furthermore, the phenyl groups can be functionalized to modulate the ligand's properties or to anchor the complex to a surface. The reactivity of palladium complexes with N-arylurea ligands in catalytic reactions like Heck and Suzuki couplings has been demonstrated, where the urea derivative acts as an efficient ligand. researchgate.net This suggests that complexes of this compound could also exhibit interesting catalytic properties.

Mechanistic Investigations and Reaction Pathways Involving 1,2 Bis Phenylureido Ethane

Exploration of the Reactivity Profile of the Urea (B33335) Functionalities

The reactivity of 1,2-bis(phenylureido)ethane is predominantly centered around its two phenylurea functionalities. These groups are known for their ability to engage in a variety of chemical interactions and transformations, primarily involving hydrogen bonding, acid-base reactions, and hydrolysis.

The urea groups are excellent hydrogen bond donors and acceptors, a characteristic that governs the supramolecular chemistry of many phenylurea derivatives. rsc.orgrsc.org This property allows for the formation of well-defined aggregates and networks in both solution and the solid state. rsc.org While specific studies on the supramolecular structures of this compound are not extensively documented, analogies can be drawn from other phenylurea-containing molecules. For instance, phenylurea derivatives have been shown to form extended hydrogen-bonded ribbons. rsc.org

The nitrogen atoms of the urea group can also act as ligands, coordinating to metal centers. Furthermore, the N-H protons of the urea moiety exhibit acidic character and can be deprotonated under sufficiently basic conditions. rsc.org

The hydrolysis of the urea linkage is a key reaction pathway. Studies on N-phenylurea have shown that its decomposition can occur under both acidic and basic conditions. rsc.orgresearchgate.net In basic media, the proposed mechanism involves an addition-elimination pathway where the urea dissociates at the aryl-NH group to form its conjugate base, which is an unreactive side product at high pH. rsc.org

Table 1: Proposed Hydrolysis Mechanisms for Phenylurea Derivatives

| Conditions | Proposed Mechanism | Key Intermediates | Reference |

| Basic (pH 12-14) | Addition-elimination | Conjugate base of phenylurea | rsc.org |

| Acidic | Addition-elimination with rate-determining attack of water on the N-protonated substrate | N-protonated substrate | researchgate.net |

| Neutral (water) | Proton transfer mediated by water to the unprotonated or N-protonated species | Zwitterionic intermediate | researchgate.netrsc.org |

Transformation Reactions and Stability of the Ethane (B1197151) Linker

Connecting the two phenylureido moieties is a flexible ethane linker. This linker is generally considered to be chemically robust and stable under a wide range of reaction conditions. Its primary role is to provide conformational flexibility to the molecule, allowing the two terminal urea groups to orient themselves in various spatial arrangements. This flexibility is crucial for its potential applications in supramolecular chemistry and as a chelating ligand.

The stability of the ethane linker is a general characteristic of saturated hydrocarbon chains. While it can be cleaved under extreme conditions such as high temperatures or in the presence of powerful oxidizing agents, these are not typical transformations for this class of molecules under standard laboratory conditions. The flexibility of the ethane linker in similar molecules, such as in flexible diamondoid coordination networks, has been noted to influence their properties. acs.org In the context of this compound, the staggered conformations of the ethane bridge would be energetically favored over eclipsed conformations to minimize steric hindrance between the bulky phenylureido groups.

Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic investigations on this compound are scarce in the current scientific literature. However, an understanding of its reaction mechanisms can be inferred from studies on simpler, analogous compounds like N-phenylurea.

Kinetic studies on the hydrolysis of phenylureas have revealed that the reaction rate is influenced by factors such as pH, temperature, and buffer concentration. researchgate.net For example, the hydrolysis of phenylureas is catalyzed by bifunctional acid-base buffers. researchgate.net The reaction is proposed to proceed through a zwitterionic intermediate, with the breakdown of this intermediate being the rate-determining step under certain conditions. researchgate.net

Table 2: Kinetic Data for Reactions of Phenylurea Derivatives

| Reaction | Compound | Conditions | Observed Rate Constant (k) | Reference |

| Basic Hydrolysis | Phenylurea | pH 13 | Varies with substituent | rsc.org |

| Acid Hydrolysis | Phenylurea | 0.5-98% H₂SO₄, 101.0 °C | Rate profile shows a bell shape | rsc.org |

| Reaction with Nitrous Acid | Phenylurea | pH 2.2-4.0, 25 °C | Dependent on acidity | rsc.org |

Thermodynamic parameters for the formation of supramolecular aggregates have been determined for various bis-urea systems, although not specifically for this compound. These studies generally indicate that the self-assembly process is driven by favorable enthalpy changes resulting from the formation of multiple hydrogen bonds. The entropy change is often unfavorable due to the loss of conformational freedom upon aggregation.

Advanced Spectroscopic and Analytical Techniques in 1,2 Bis Phenylureido Ethane Research

Solid-State NMR Spectroscopy for Structural and Dynamics Analysis

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of crystalline and amorphous solids, including 1,2-bis(phenylureido)ethane. preprints.orgcas.cz SSNMR provides atomic-level information, making it invaluable for studying molecular conformation, packing, and intermolecular interactions in the solid state. preprints.orgcas.cz

Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution and sensitivity. preprints.org MAS mitigates line broadening from dipolar interactions and chemical shift anisotropy by spinning the sample at a specific angle, while CP transfers magnetization from abundant nuclei like ¹H to less abundant nuclei such as ¹³C and ¹⁵N, improving their signal intensity. preprints.org

In the context of this compound, ¹³C and ¹⁵N SSNMR would be particularly informative. The ¹³C spectrum would reveal distinct signals for the phenyl, urea (B33335), and ethane (B1197151) carbons, with their chemical shifts being sensitive to the local chemical environment and molecular conformation. Similarly, ¹⁵N SSNMR can directly probe the nitrogen atoms of the ureido groups, providing insights into hydrogen bonding interactions, which are crucial in the supramolecular assembly of these molecules. mdpi.com For instance, the chemical shifts of the urea nitrogens can indicate their involvement in N-H···O=C hydrogen bonds.

Furthermore, advanced multidimensional SSNMR experiments, such as ¹H-¹³C and ¹H-¹⁵N Heteronuclear Correlation (HETCOR), can establish through-space proximities between different atoms, helping to construct a detailed three-dimensional picture of the molecular and supramolecular structure. These techniques are instrumental in comparing different polymorphic forms or solvates of this compound, as demonstrated in studies of similar compounds where SSNMR could distinguish between forms with different crystal packing and symmetries. rsc.org

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Product Elucidation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the precise mass determination and structural elucidation of this compound and its reaction products. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (C₁₆H₁₈N₄O₂), the predicted monoisotopic mass is 298.14297 Da. uni.lu HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. The table below shows predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are useful in identifying the compound in different ionization modes. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 299.15025 |

| [M+Na]⁺ | 321.13219 |

| [M-H]⁻ | 297.13569 |

| [M+NH₄]⁺ | 316.17679 |

| [M+K]⁺ | 337.10613 |

| [M]⁺ | 298.14242 |

| Data sourced from PubChemLite. uni.lu |

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the ureido linkages and the central ethane bridge, providing definitive structural confirmation. This technique is also crucial for identifying and characterizing derivatives, impurities, or degradation products in a sample.

Electronic Absorption and Emission Spectroscopy for Molecular Electronic Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the molecular electronic properties of this compound and its derivatives. These techniques probe the electronic transitions between different energy levels within the molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the phenyl rings. The position and intensity of these absorption bands can be influenced by substituents on the phenyl rings and by the molecular environment. openaccessjournals.commdpi.com Studies on related aromatic urea-containing compounds show absorption maxima in the UV region. mdpi.com

Fluorescence spectroscopy provides information about the excited state of the molecule. While simple phenylureas are not typically highly fluorescent, the formation of aggregates or specific conformers can sometimes lead to changes in emission properties. For instance, the fluorescence of similar molecules has been shown to be sensitive to the polarity and viscosity of the surrounding medium. mdpi.com The study of the electronic spectra of this compound can provide insights into its potential use in materials science, for example, as a component in fluorescent sensors or organic light-emitting diodes (OLEDs), especially when incorporated into more complex structures. researchgate.net

Electrochemical Studies of Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox properties of this compound, i.e., its ability to be oxidized or reduced. als-japan.compineresearch.com A typical CV experiment measures the current that develops in an electrochemical cell as the potential is varied. als-japan.com

For this compound, the phenyl and ureido groups are the most likely sites for redox activity. The oxidation and reduction potentials are indicative of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. nih.gov While the core this compound structure is not highly redox-active, the introduction of redox-active substituents on the phenyl rings would impart tunable electrochemical properties.

The reversibility of the redox processes can also be assessed using CV. iitk.ac.in A reversible process, where the analyte can be repeatedly oxidized and reduced without degradation, is a key characteristic for applications in areas like electrocatalysis or molecular electronics. scielo.org.coillinois.eduresearchgate.netrsc.org Studies on related compounds have utilized CV to determine parameters such as diffusion coefficients and to understand the mechanism of electron transfer. nih.gov

Application of Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound and its reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. ijper.org In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The retention time of the compound is a key parameter for its identification and quantification. Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters like linearity, precision, and accuracy. ijper.org

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. epa.govuni-muenchen.de The sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. nih.gov GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the components in a mixture. grafiati.comchromatographyonline.com

These chromatographic techniques are crucial in synthetic chemistry for monitoring reaction progress, isolating products, and ensuring the purity of the final compound, which is a prerequisite for reliable physical and biological studies. googleapis.com

Computational and Theoretical Studies of 1,2 Bis Phenylureido Ethane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. conicet.gov.ar For 1,2-bis(phenylureido)ethane, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms. chemrxiv.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals that dictate a molecule's electronic and optical properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity, stability, and electronic transitions. researchgate.netlew.ro A smaller HOMO-LUMO gap generally suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.net

Theoretical calculations for related structures provide insights into the expected electronic behavior of this compound. For instance, in similar complex organic molecules, DFT calculations have been used to determine these energy levels and the corresponding gap. researchgate.net The HOMO-LUMO analysis is essential for predicting the charge transfer characteristics within the molecule. conicet.gov.ar

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.0720 |

| LUMO | -2.9035 |

| HOMO-LUMO Gap (Eg) | 2.1685 |

Note: The values presented are illustrative and based on calculations for structurally related phthalocyanine (B1677752) molecules to provide a conceptual framework. Actual values for this compound would require specific calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for understanding how molecules interact with each other. libretexts.org By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. wuxiapptec.com Red-colored areas typically represent electron-rich regions (negative potential), which are prone to electrophilic attack, while blue-colored areas indicate electron-deficient regions (positive potential), susceptible to nucleophilic attack. avogadro.ccyoutube.com

For this compound, an ESP map would reveal the distribution of charge arising from its polar urea (B33335) groups and nonpolar phenyl and ethane (B1197151) components. The oxygen atoms of the carbonyl groups and the nitrogen atoms of the ureido linkages are expected to be electron-rich, while the hydrogen atoms of the N-H groups would be electron-deficient. This charge distribution is fundamental to the molecule's ability to form hydrogen bonds and engage in other intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Processes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com By simulating the behavior of this compound over time, MD can provide detailed insights into its conformational flexibility and the dynamics of its self-assembly into larger supramolecular structures. nih.govarxiv.org These simulations can track changes in bond angles, and dihedral angles, revealing the molecule's preferred shapes and the energy barriers between different conformations.

The self-assembly of molecules like this compound into ordered aggregates is often driven by non-covalent interactions. researchgate.net MD simulations, including coarse-grained approaches, can model these processes, showing how individual molecules come together to form structures like gels or fibers. aimspress.com This is particularly relevant for understanding how this compound can act as a gelator in various solvents.

Quantum Chemical Calculations of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Quantum chemical calculations are essential for quantifying the strength and nature of intermolecular interactions that govern the structure and properties of molecular assemblies. rsc.org For this compound, the primary interactions are hydrogen bonding and π-stacking.

Hydrogen Bonding: The ureido groups (-NH-CO-NH-) are classic motifs for forming strong and directional hydrogen bonds. Quantum chemical calculations can determine the geometry and energy of these bonds, where the N-H groups act as hydrogen bond donors and the carbonyl oxygen atoms act as acceptors. pku.edu.cn These interactions are crucial for the formation of one-dimensional chains and more complex networks.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of molecules. conicet.gov.arnih.gov This includes simulating UV-visible absorption spectra by calculating the energies of electronic transitions between molecular orbitals. rsc.org For this compound, such calculations can help to assign the observed absorption bands to specific electronic excitations, such as π-π* transitions within the phenyl rings.

Furthermore, computational methods can predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This comparison aids in the assignment of vibrational modes to specific molecular motions, such as the stretching of N-H and C=O bonds involved in hydrogen bonding. This can be particularly useful in confirming the presence and nature of intermolecular interactions in the solid state. core.ac.uk

Exploration of Advanced Academic Applications of 1,2 Bis Phenylureido Ethane Conceptual Focus

Catalytic Applications and Catalyst Design

The rigid and predictable self-assembly of 1,2-bis(phenylureido)ethane makes it an attractive scaffold for the design of novel catalytic systems. The core concept revolves around using its structural properties to create organized environments that can facilitate and control chemical reactions.

In the field of asymmetric catalysis, where the selective production of one enantiomer of a chiral molecule is paramount, the design of the catalyst scaffold is critical. While traditional catalysts often rely on sterically bulky and rigid structures, there is a growing interest in more adaptable frameworks. The this compound unit can be conceptualized as a component within larger, more complex chiral ligand systems. For instance, similar to how chiral diphosphine ligands like BINAP are used in asymmetric synthesis wikipedia.org, a modified, chiral version of this compound could be envisioned. The ureido groups could be functionalized with chiral auxiliaries, and the resulting ligand could coordinate with a metal center. The predictable hydrogen-bonding interactions within the ligand backbone would help to create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of a catalyzed reaction. This approach could lead to new classes of catalysts for reactions such as asymmetric hydrogenations or carbon-carbon bond-forming reactions.

Research into chiral phosphoric acids (CPAs) has demonstrated the power of well-defined, hydrogen-bonding-based catalyst scaffolds. nih.gov Although not directly involving this compound, the principles are transferable. The development of adaptable CPA scaffolds with points of diversification highlights a strategy that could be applied to ureido-based systems. nih.gov By incorporating chirality and tunable functional groups onto the this compound backbone, it may be possible to create a new family of organocatalysts for a variety of asymmetric transformations.

Electrocatalysis utilizes catalysts to accelerate electrochemical reactions, offering sustainable pathways for chemical synthesis. nih.govmdpi.com The design of efficient electrocatalysts often involves the immobilization of active molecular species onto an electrode surface. The self-assembly properties of this compound could be harnessed to create organized monolayers or thin films on electrode surfaces. These organized structures could serve as a template for the precise positioning of electrocatalytically active centers, such as metal complexes.

For example, a derivative of this compound could be synthesized to include a coordinating group for a specific metal ion. The self-assembly of this molecule on a conductive surface would result in an ordered array of the metal complex. This ordered arrangement could enhance electron transfer kinetics and improve the selectivity of the electrocatalytic process. This conceptual framework is inspired by studies on the electrocatalytic reduction of CO2 to valuable products like ethylene (B1197577), where the catalyst structure plays a crucial role in determining the reaction pathway. mdpi.com The controlled environment provided by the self-assembled this compound network could favor specific reaction intermediates, leading to higher efficiency and selectivity for desired products in processes like water splitting or the upgrading of biomass-derived chemicals. nih.govdiva-portal.org

Design of Advanced Functional Materials

The ability of this compound to form extensive hydrogen-bonded networks is a key feature in the conceptual design of advanced functional materials. These materials derive their properties from the controlled organization of molecules on the nanoscale.

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that entraps a solvent. rsc.orgdavuniversity.org The bis-urea motif present in this compound is a well-known and effective functional group for promoting this type of self-assembly. The hydrogen bonds between the urea (B33335) groups drive the formation of one-dimensional fibers, which then entangle to form the gel network. davuniversity.org

The properties of these supramolecular gels can be tuned by modifying the structure of the gelator molecule. By introducing different substituents onto the phenyl rings of this compound, it is possible to alter the solubility, thermal stability, and mechanical properties of the resulting gel. rsc.org For instance, the incorporation of photoresponsive or redox-active units could lead to "smart" gels that respond to external stimuli such as light or an electrical potential. rsc.org These materials could have applications in areas like controlled drug release, tissue engineering, and environmental remediation.

Furthermore, this compound can be conceptualized as a cross-linking agent in supramolecular polymeric materials. By functionalizing the ends of polymer chains with groups that can specifically interact with the ureido moieties, it is possible to create physically cross-linked polymer networks. These materials would exhibit interesting properties such as self-healing and stimuli-responsiveness, as the hydrogen-bonding cross-links are reversible.

| Potential Application Area | Key Property of this compound | Conceptual Material Design |

| Smart Gels | Stimuli-responsive self-assembly | Incorporation of photo- or redox-active groups onto the phenyl rings. |

| Self-Healing Polymers | Reversible hydrogen-bonding | Use as a cross-linker for polymer chains functionalized with complementary binding sites. |

| Anisotropic Materials | Directional self-assembly | Alignment of self-assembled fibers in a magnetic or electric field. |

Molecular machines are molecular-level devices that can perform a specific function in response to an external stimulus. researchgate.netsioc-journal.cn The design of such machines often relies on the controlled movement of molecular components relative to one another. The robust and directional nature of the hydrogen bonds formed by this compound makes it an interesting candidate for constructing components of molecular machines.

For example, it could be used to create a "molecular shuttle" where a macrocyclic ring moves along a linear "thread" containing one or more this compound recognition sites. The position of the ring on the thread could be controlled by altering the conditions (e.g., pH, solvent polarity) that affect the strength of the hydrogen-bonding interactions. This concept is analogous to existing rotaxane-based molecular machines where the movement is controlled by external stimuli. sioc-journal.cnresearchgate.net

Another potential application is in the construction of molecular switches. A molecule containing a this compound unit could be designed to adopt different conformations depending on the presence or absence of a specific guest molecule that binds to the ureido groups. This conformational change could be coupled to a change in the molecule's optical or electronic properties, allowing it to function as a switch.

Development of Molecular Recognition Platforms and Sensor Technologies

The ability of the bis-urea group in this compound to specifically bind to certain anions and neutral molecules through hydrogen bonding forms the basis for its potential application in molecular recognition and sensor technologies. The pre-organized arrangement of hydrogen bond donors in the this compound structure can lead to high affinity and selectivity for complementary guest molecules.

This principle is central to the design of chemosensors, where the binding of an analyte to a receptor molecule produces a measurable signal. A sensor for a specific anion, for example, could be constructed by incorporating a this compound unit into a larger molecule that also contains a fluorescent reporter group. The binding of the target anion to the bis-urea cleft would cause a change in the fluorescence of the reporter group, allowing for the detection of the anion. This approach has been explored with other urea-based receptors.

Molecularly Imprinted Polymers (MIPs) offer another avenue for creating highly selective recognition platforms. researchgate.net In this technique, a polymer is formed around a template molecule. Subsequent removal of the template leaves behind a cavity that is complementary in size and shape to the template. This compound could be used as a functional monomer in the creation of MIPs. Its hydrogen-bonding capabilities would allow it to interact strongly with the template molecule during the polymerization process, leading to the formation of highly specific binding sites. These MIP-based sensors could be used for the detection of a wide range of analytes, from small organic molecules to large biomolecules. researchgate.net

| Research Finding | Compound/System | Significance for this compound Applications |

| Adaptable Chiral Phosphoric Acid Catalysts nih.gov | BINOL-derived CPAs | Demonstrates the potential for creating adaptable catalysts based on hydrogen-bonding scaffolds, a concept applicable to modified this compound. |

| Supramolecular Polymer Gels rsc.org | Terpyridine-functionalized PEG | Illustrates the use of specific, non-covalent interactions to form tunable polymer networks, a strategy that could employ the hydrogen-bonding of this compound. |

| Acid/Base-Controllable Molecular Machines sioc-journal.cn | Crown ether-based rotaxanes | Provides a blueprint for designing molecular shuttles and switches where the movement is controlled by altering non-covalent interactions, a principle that could be applied to this compound-based systems. |

| Chemosensors based on Molecularly Imprinted Polymers researchgate.net | Urea-functionalized monomers | Highlights the use of urea derivatives as functional monomers to create specific binding sites in polymers, suggesting a direct application for this compound in sensor technology. |

Chemo-Sensors for Specific Chemical Analytes

The molecular structure of this compound is well-suited for the development of chemo-sensors, which are molecules designed to detect specific chemical analytes. pandawainstitute.com This capability stems from the presence of urea functional groups, which can form highly directional hydrogen bonds with complementary guest molecules. mdpi.com The spatial arrangement of the two phenylurea units, linked by a flexible ethane (B1197151) bridge, creates a binding cavity that can be tailored to recognize and bind to specific anions.

The fundamental principle behind the sensing action of this compound and its derivatives is host-guest chemistry. mdpi.com The "host" (the ureido-based molecule) possesses binding sites that are electronically and sterically complementary to a specific "guest" analyte. This interaction, primarily driven by hydrogen bonding, leads to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). pandawainstitute.comnih.gov

Research has demonstrated the ability of bis-urea compounds to act as receptors for various anions. rsc.org For instance, derivatives of this compound have shown selectivity towards anions like chloride, acetate (B1210297), and dihydrogen phosphate (B84403). mdpi.comulb.ac.be The binding affinity and selectivity are influenced by factors such as the solvent and the specific structure of the ureido-based receptor. rsc.org

To enhance the performance of these chemo-sensors, modifications can be made to the basic this compound structure. Introducing electron-withdrawing or electron-donating groups to the phenyl rings can modulate the acidity of the urea N-H protons, thereby fine-tuning the binding strength and selectivity for target analytes. mdpi.com Furthermore, incorporating the bis-urea moiety into more rigid molecular scaffolds can pre-organize the binding sites for more efficient and selective anion recognition.

Table 1: Anion Binding by a Bis-urea Compound

| Anion | Binding Affinity (Ka, M⁻¹) |

| Iodide | <5 |

| Acetate | >10⁴ |

| Bicarbonate | >10⁴ |

| Dihydrogenphosphate | >10⁴ |

| Sulfate | >10⁴ |

This table presents the binding affinities of a diureidodecalin anionophore for various anions, illustrating the selective recognition capabilities of bis-urea compounds. Data sourced from ulb.ac.be.

Selective Extraction and Separation Methodologies

The principles of molecular recognition that make this compound and its analogs effective as chemo-sensors also enable their use in selective extraction and separation methodologies. These techniques are crucial in various fields, including environmental remediation and chemical purification, for isolating specific ions or molecules from a mixture.

The basis of these separation methods lies in the selective binding of the target analyte by the ureido-based receptor. This interaction allows for the transfer of the analyte from one phase to another, typically from an aqueous phase to an organic phase in a process known as liquid-liquid extraction. acs.org The ureido-compound, acting as an extractant, is dissolved in an organic solvent that is immiscible with water. When this organic solution is mixed with an aqueous solution containing various ions, the receptor selectively binds to its target anion, forming a complex that is soluble in the organic phase. This effectively extracts the target anion from the aqueous solution.

The efficiency and selectivity of the extraction process are governed by several factors, including the binding constant of the host-guest complex, the pH of the aqueous phase, and the nature of the organic solvent. ijisrt.org For example, research on similar bis-urea compounds has shown their ability to extract anions like dihydrogen phosphate from an aqueous phase into a chloroform (B151607) layer. acs.org

Beyond simple liquid-liquid extraction, these compounds can be incorporated into more advanced separation systems. For instance, they can be immobilized onto solid supports to create materials for solid-phase extraction (SPE) or chromatography. In this format, a solution containing a mixture of analytes is passed through the solid support. The target analyte binds to the immobilized receptors, while other components pass through, allowing for effective separation.

The development of such separation methodologies is an active area of research. Studies have explored the use of various bis-urea derivatives for the selective extraction of metal ions and anions. rsc.orgijisrt.org The tunability of the receptor's structure allows for the design of systems tailored for the separation of specific, high-value, or environmentally significant analytes.

Future Research Directions and Uncharted Territories in 1,2 Bis Phenylureido Ethane Chemistry

Exploration of Novel and Efficient Synthetic Pathways for Industrial Scalability

The future of 1,2-Bis(phenylureido)ethane in practical applications is intrinsically linked to the development of efficient and scalable synthetic methodologies. Current laboratory-scale syntheses, while effective for producing small quantities, may not be economically viable for industrial production. Future research should therefore focus on novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

A promising avenue lies in the exploration of catalyst-free and solvent-free reaction conditions. For instance, one-pot, multi-component reactions have been shown to be an efficient method for synthesizing various urea (B33335) derivatives with high yields and reduced reaction times. tandfonline.com Investigating the applicability of such methods to the synthesis of this compound from readily available starting materials could significantly enhance its industrial appeal.